NSC 601980 NSC 601980 NSC601980 shows antitumor activity in the yeast screening experiment, which can inhibit cell proliferation in the COLO 205 and HT29 with Log GI 50 of -6.6 and -6.9 respectively.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736582
InChI: InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
SMILES: CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3
Molecular Formula: C15H12N4
Molecular Weight: 248.28 g/mol

NSC 601980

CAS No.:

Cat. No.: VC20736582

Molecular Formula: C15H12N4

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

NSC 601980 -

Specification

Molecular Formula C15H12N4
Molecular Weight 248.28 g/mol
IUPAC Name (3-methylquinoxalin-2-yl)-phenyldiazene
Standard InChI InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Standard InChI Key HUXPPDSCOMVLMY-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3
Canonical SMILES CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3

Introduction

Chemical Characteristics and Properties

NSC 601980 is characterized by a molecular formula of C15H14N4 and a molecular weight of 250.3 g/mol . The compound appears as a yellow solid with a chemical structure represented by the SMILES notation CC1=NC2=CC=CC=C2N/C1=N/NC3=CC=CC=C3 . NSC 601980 has been registered with the Chemical Abstracts Service (CAS) under the number 91757-46-9 .

Physical and Chemical Properties

NSC 601980 demonstrates excellent solubility properties that make it suitable for laboratory research applications. In dimethyl sulfoxide (DMSO), the compound exhibits solubility of ≥30 mg/mL (119.86 mM) . The commercially available research-grade compound typically has a purity of 96.43% .

Biological Activity and Anticancer Properties

NSC 601980 has demonstrated significant anticancer activity in preliminary screening experiments, particularly against colorectal cancer cell lines.

Antitumor Activity in Cell Lines

In laboratory studies, NSC 601980 has shown potent antiproliferative effects against human colorectal cancer cell lines. Specifically, the compound inhibits cell proliferation in:

  • COLO 205 cells with a Log GI50 of -6.6

  • HT29 cells with a Log GI50 of -6.9

These values represent the logarithm of the concentration that causes 50% growth inhibition, indicating that NSC 601980 is effective at nanomolar concentrations against these particular cancer cell lines.

Research Applications and Development

The anticancer properties of NSC 601980 have stimulated interest in its potential applications and the development of structural analogs.

Yeast Screening Model

Initial evidence of NSC 601980's anticancer activity was discovered through yeast screening experiments . These screening models provide a valuable preliminary assessment of a compound's potential before advancing to more complex cellular and animal models.

Analog Development

Researchers have developed analogs of NSC 601980 to potentially enhance its pharmacological properties or modify its activity profile . These structural variations may offer:

  • Improved solubility or stability

  • Enhanced potency against specific cancer types

  • Modified pharmacokinetic properties

  • Reduced toxicity profiles

QuantityTypical Research Application
5 mgInitial screening and preliminary in vitro studies
10 mgDetailed in vitro mechanistic studies
50 mgAdvanced cell-based assays and preliminary animal studies
100 mgComprehensive preclinical investigations

Future Research Directions

Given the promising antiproliferative activity of NSC 601980 against colorectal cancer cell lines, several research directions warrant further investigation:

Mechanism Elucidation

More detailed studies on the molecular mechanisms underlying NSC 601980's anticancer activity would provide valuable insights for drug development. Identifying specific protein targets and signaling pathways affected by the compound could inform the design of more potent and selective derivatives.

Expanded Cancer Type Screening

While NSC 601980 has shown activity against colorectal cancer cell lines, its efficacy against other cancer types remains to be thoroughly investigated. Screening against a broader panel of cancer cell lines could reveal additional therapeutic applications.

Combination Therapy Assessment

Evaluating NSC 601980 in combination with established chemotherapeutic agents could potentially identify synergistic interactions that enhance anticancer effects while reducing required dosages and associated toxicities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator